molecular formula C16H16ClN3O2S B5760866 N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide

N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide

Cat. No. B5760866
M. Wt: 349.8 g/mol
InChI Key: ZNLGWRLXILWJOP-UHFFFAOYSA-N
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Description

N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in scientific research studies.

Scientific Research Applications

N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against drug-resistant cancer cells. In addition, N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Mechanism of Action

N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide inhibits the activity of a protein called protein kinase CK2, which is involved in many cellular processes, including cell growth and survival. By inhibiting CK2, N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide induces cell death and inhibits cancer cell proliferation. CK2 has also been implicated in the regulation of the immune system, and N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide may have potential as an immunomodulatory agent.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines in macrophages, which are immune cells that play a key role in inflammation. N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has also been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is that it has shown efficacy against drug-resistant cancer cells, which are often difficult to treat with conventional chemotherapy. However, one limitation of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is that it has relatively low solubility in water, which may limit its use in some experimental settings. In addition, further studies are needed to determine the toxicity and pharmacokinetics of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide in vivo.

Future Directions

There are several potential future directions for research on N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide. Another area of interest is the investigation of the immunomodulatory effects of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide, which may have applications in the treatment of autoimmune diseases. Finally, the combination of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide with other cancer treatments, such as chemotherapy or immunotherapy, may enhance its efficacy and reduce the risk of drug resistance.
Conclusion
In conclusion, N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is a promising small molecule inhibitor that has shown efficacy against drug-resistant cancer cells and has potential as an immunomodulatory agent. Its mechanism of action involves the inhibition of protein kinase CK2, and it has been shown to have anti-inflammatory effects and to inhibit the activity of acetylcholinesterase. While N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has some limitations for lab experiments, there are several potential future directions for research on this compound.

Synthesis Methods

The synthesis of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide involves the reaction of 5-chloro-2-methoxyaniline with 4-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an amine. The resulting amine is then reacted with 4-carbamoylphenyl isothiocyanate, and the final product is obtained by acetylation of the amine group with acetic anhydride. The overall yield of N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is around 30%, and the compound has been characterized by NMR and mass spectrometry.

properties

IUPAC Name

N-[3-[(5-chloro-2-methoxyphenyl)carbamothioylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-10(21)18-12-4-3-5-13(9-12)19-16(23)20-14-8-11(17)6-7-15(14)22-2/h3-9H,1-2H3,(H,18,21)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLGWRLXILWJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(5-chloro-2-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide

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